molecular formula C21H18N4O2S B3520075 5-methyl-3-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide

5-methyl-3-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide

Cat. No.: B3520075
M. Wt: 390.5 g/mol
InChI Key: PQPHNGDXWHWKEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-3-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and thiadiazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include phenylhydrazine, acetic anhydride, and various catalysts to facilitate the formation of the oxazole and thiadiazole rings.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-methyl-3-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-3-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-3-phenyl-1,2-oxazole-4-carboxamide: Lacks the thiadiazole ring, which may affect its chemical properties and applications.

    3-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide: Similar structure but without the methyl group, potentially altering its reactivity and biological activity.

Uniqueness

The presence of both the oxazole and thiadiazole rings in 5-methyl-3-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide makes it unique compared to other compounds. This combination of rings can enhance its stability, reactivity, and potential for diverse applications in various fields.

Properties

IUPAC Name

5-methyl-3-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-14-18(19(25-27-14)16-10-6-3-7-11-16)20(26)22-21-24-23-17(28-21)13-12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPHNGDXWHWKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-3-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
5-methyl-3-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide
Reactant of Route 3
5-methyl-3-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
5-methyl-3-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide
Reactant of Route 5
5-methyl-3-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide
Reactant of Route 6
5-methyl-3-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.